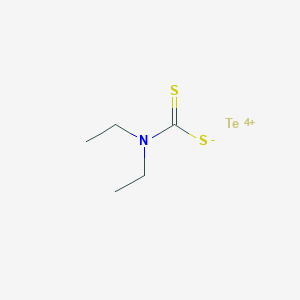
N,N-diethylcarbamodithioate;tellurium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylcarbamodithioate;tellurium(4+): is a chemical compound that combines the properties of both organic and inorganic chemistry It is known for its unique structure, which includes a tellurium ion coordinated with N,N-diethylcarbamodithioate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N-diethylcarbamodithioate;tellurium(4+) typically involves the reaction of tellurium(IV) chloride with sodium diethylcarbamodithioate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The general reaction can be represented as:
TeCl4+2NaS2CN(C2H5)2→Te(S2CN(C2H5)2)2+4NaCl
Industrial Production Methods: Industrial production methods for N,N-diethylcarbamodithioate;tellurium(4+) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions: N,N-diethylcarbamodithioate;tellurium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium(VI) derivatives.
Reduction: It can be reduced to lower oxidation states of tellurium.
Substitution: The ligands can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can replace the diethylcarbamodithioate ligands.
Major Products Formed:
Oxidation: Tellurium(VI) compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
N,N-diethylcarbamodithioate;tellurium(4+) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study the bonding and reactivity of tellurium complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N,N-diethylcarbamodithioate;tellurium(4+) involves its ability to form stable coordination complexes with various metal ions. The tellurium ion acts as a central atom, coordinating with the diethylcarbamodithioate ligands through sulfur atoms. This coordination can influence the electronic properties of the metal center, leading to various chemical and biological effects.
Comparison with Similar Compounds
- Sodium diethylcarbamodithioate
- Silver diethylcarbamodithioate
- Potassium diethylcarbamodithioate
Comparison: N,N-diethylcarbamodithioate;tellurium(4+) is unique due to the presence of tellurium, which imparts distinct electronic and structural properties compared to its sulfur and selenium analogs. The tellurium center allows for unique coordination geometries and reactivity patterns that are not observed in similar sulfur or selenium compounds.
Properties
Molecular Formula |
C5H10NS2Te+3 |
|---|---|
Molecular Weight |
275.9 g/mol |
IUPAC Name |
N,N-diethylcarbamodithioate;tellurium(4+) |
InChI |
InChI=1S/C5H11NS2.Te/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+4/p-1 |
InChI Key |
BJEJIACNMGIQHB-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=S)[S-].[Te+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















